molecular formula C20H19N5O3S B254341 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide

2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide

Cat. No. B254341
M. Wt: 409.5 g/mol
InChI Key: HAIIEQRHVRGWMG-QJOMJCCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide, also known as DIMATE, is a small molecule inhibitor that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in inhibiting the activity of certain enzymes and signaling pathways, leading to potential therapeutic applications in various diseases.

Mechanism of Action

2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide works by inhibiting the activity of certain enzymes and signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa B (NF-κB) pathway. These pathways play important roles in cell growth, inflammation, and immune response, and their dysregulation has been implicated in various diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide can inhibit the activity of certain enzymes and signaling pathways, leading to a decrease in cell growth and inflammation. Additionally, 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide has been shown to have antioxidant properties, which may contribute to its potential therapeutic applications in certain diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition. However, one limitation is the potential for off-target effects, which may affect the interpretation of experimental results.

Future Directions

For research on 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide include further studies on its potential therapeutic applications in various diseases, as well as the development of more specific and potent inhibitors. Additionally, studies on the pharmacokinetics and pharmacodynamics of 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide will be important for understanding its potential clinical applications.

Synthesis Methods

The synthesis of 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide involves several steps, including the condensation of 2-amino-4,6-dimethylthieno[2,3-d]pyrimidine-5-carboxylic acid with ethyl 2-oxo-3-indoleacetate, followed by the addition of N,N-dimethylformamide dimethyl acetal and subsequent deprotection to yield the final product.

Scientific Research Applications

2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide has been studied for its potential applications in various scientific research fields, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide can inhibit the activity of certain enzymes and signaling pathways, leading to potential therapeutic applications in these diseases.

properties

Product Name

2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide

Molecular Formula

C20H19N5O3S

Molecular Weight

409.5 g/mol

IUPAC Name

2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide

InChI

InChI=1S/C20H19N5O3S/c1-4-25-14-8-6-5-7-13(14)17(20(25)28)23-22-15(26)9-24-10-21-18-16(19(24)27)11(2)12(3)29-18/h5-8,10H,4,9H2,1-3H3,(H,22,26)/b23-17-

InChI Key

HAIIEQRHVRGWMG-QJOMJCCJSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2/C(=N/NC(=O)CN3C=NC4=C(C3=O)C(=C(S4)C)C)/C1=O

SMILES

CCN1C2=CC=CC=C2C(=NNC(=O)CN3C=NC4=C(C3=O)C(=C(S4)C)C)C1=O

Canonical SMILES

CCN1C2=CC=CC=C2C(=NNC(=O)CN3C=NC4=C(C3=O)C(=C(S4)C)C)C1=O

Origin of Product

United States

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